Methyl 3,4-dimethylisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

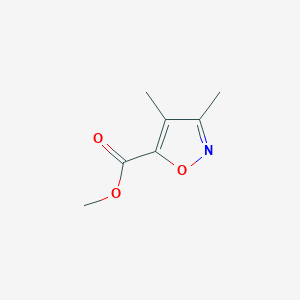

Methyl 3,4-dimethylisoxazole-5-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is characterized by its molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylisoxazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to reflux conditions to drive the reaction to completion. After the reaction, the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-dimethylisoxazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethylisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. Its effects are mediated through the modification of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,5-dimethylisoxazole-4-carboxylate

- Methyl 3-phenylisoxazole-4-carboxylate

- Methyl 5-methylisoxazole-3-carboxylate

Uniqueness

Methyl 3,4-dimethylisoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 3,4-dimethylisoxazole-5-carboxylate is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C8H9N1O2, with a molar mass of approximately 155.153 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an acetyl-lysine mimic that interacts with bromodomains, which are protein domains essential for regulating gene transcription.

This compound acts primarily through its ability to mimic acetylated lysines, allowing it to bind selectively to bromodomains. This interaction is significant in cancer biology as it influences the transcriptional regulation of genes involved in cell proliferation and inflammation. The compound has demonstrated antiproliferative and anti-inflammatory properties, making it a potential candidate for drug development targeting various cancers.

In Vitro Studies

Research has shown that this compound can effectively displace acetylated histone-mimicking peptides from bromodomains. X-ray crystallography studies have elucidated its binding interactions, confirming its potential as a selective inhibitor of bromodomain-containing proteins.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Effect on Normal Cells (HEK-293) |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | >100 |

| A549 (Lung) | 15.2 | >100 |

| HCT116 (Colon) | 12.8 | >100 |

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships (SAR) of this compound have revealed that modifications to its structure can enhance both selectivity and potency against specific bromodomains. For example, the introduction of different substituents at the 3 and 4 positions of the isoxazole ring can significantly alter the compound's biological profile.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxyisoxazole-5-carboxylate | Hydroxy group at position 3 | Exhibits different reactivity due to hydroxyl group |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | Ethyl group instead of methyl at position 3 | Altered lipophilicity affecting biological activity |

| 3,5-Dimethylisoxazole | Lacks carboxylate functionality | Primarily used as a synthetic intermediate |

Cancer Treatment Potential

A study published in Nature Communications highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MDA-MB-231 cells at concentrations as low as 10μM, while exhibiting minimal cytotoxicity towards normal HEK-293 cells, thus indicating its potential for selective cancer therapy .

In Vivo Efficacy

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models of cancer. These studies demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting a synergistic effect that could enhance treatment outcomes .

Properties

IUPAC Name |

methyl 3,4-dimethyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-5(2)8-11-6(4)7(9)10-3/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHWCSKXFICSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.